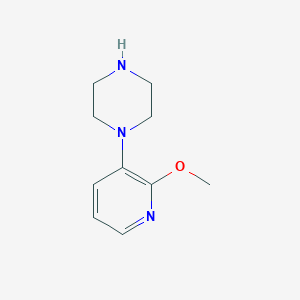

1-(2-Methoxypyridin-3-yl)piperazine

Descripción

The Piperazine (B1678402) Moiety: A Privileged Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is widely regarded as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govmdpi.com Its significance stems from several key attributes:

Improved Pharmacokinetic Properties: The basic nature of the piperazine ring allows for the formation of salts, which can enhance the solubility and oral bioavailability of drug candidates. mdpi.com

Versatile Synthetic Handle: The two nitrogen atoms of the piperazine ring can be functionalized, allowing for the creation of diverse libraries of compounds for screening. mdpi.com

Receptor Interaction: The piperazine moiety can participate in crucial interactions with biological targets, such as hydrogen bonding, which can contribute to the potency and selectivity of a drug. mdpi.com

The piperazine nucleus is a core component of numerous approved drugs across various therapeutic areas, including antipsychotics, antidepressants, and anticancer agents. nih.govmdpi.com

The Methoxypyridine Moiety: A Key Building Block

The methoxypyridine moiety is another important structural motif in medicinal chemistry. The pyridine (B92270) ring itself is a common feature in many pharmaceuticals, and the addition of a methoxy (B1213986) group can fine-tune the electronic and steric properties of the molecule. Research has shown that the incorporation of a methoxypyridine group can lead to:

Enhanced Biological Activity: In some cases, the methoxy group can increase the potency of a compound by participating in favorable interactions with the target protein.

Improved Solubility: The methoxypyridine motif has been shown to improve the aqueous solubility of certain drug candidates, which is a critical factor for their development.

Metabolic Stability: The position of the methoxy group on the pyridine ring can influence the metabolic stability of a compound, potentially leading to a longer duration of action.

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H15N3O |

|---|---|

Peso molecular |

193.25 g/mol |

Nombre IUPAC |

1-(2-methoxypyridin-3-yl)piperazine |

InChI |

InChI=1S/C10H15N3O/c1-14-10-9(3-2-4-12-10)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 |

Clave InChI |

XDOYKMJTZNIPII-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=CC=N1)N2CCNCC2 |

Origen del producto |

United States |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification of the 1-(2-Methoxypyridin-3-yl)piperazine Scaffold

Systematic modifications of the 1-(2-Methoxypyridin-3-yl)piperazine scaffold have been a key strategy in medicinal chemistry to optimize potency, selectivity, and pharmacokinetic profiles. This involves altering the piperazine (B1678402) ring, the methoxypyridine moiety, and the linker region in various derivatives.

The piperazine ring is a common motif in drug discovery due to its ability to improve the physicochemical properties of a molecule and its synthetic tractability. mdpi.com Modifications to this ring system can significantly impact the biological activity of the resulting compounds.

The piperazine moiety contains two nitrogen atoms at positions 1 and 4, which can be functionalized to modulate activity. The N-1 nitrogen, in particular, plays a critical role in receptor binding. nih.gov For instance, in a series of 1-substituted-4-[3-(5- or 7-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine derivatives, the nature of the substituent at the N-1 position of the piperazine ring was found to be a determining factor for 5-HT1A receptor affinity. nih.gov While some substitutions like 1-cyclohexyl and 1-(2-quinolyl) led to moderate or low affinity, others such as 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) resulted in high, subnanomolar affinity for the 5-HT1A receptor. nih.gov

Furthermore, replacing the piperazine ring with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) has been shown to cause a noticeable decrease in activity in some series of compounds, highlighting the importance of the specific structural and electronic features of the piperazine ring. tandfonline.comnih.gov In other cases, introducing substituents on the carbon atoms of the piperazine ring has been explored to create more complex structures and modulate activity. mdpi.com

Table 1: Effect of Piperazine Ring Modifications on Biological Activity

| Modification | Resulting Activity | Reference |

|---|---|---|

| Substitution at N-1 with 1-(3-benzisothiazolyl) | High 5-HT1A receptor affinity | nih.gov |

| Substitution at N-1 with 1-(1-naphthalenyl) | High 5-HT1A receptor affinity | nih.gov |

| Substitution at N-1 with 1-cyclohexyl | Moderate to low 5-HT1A receptor affinity | nih.gov |

| Substitution at N-1 with 1-(2-quinolyl) | Moderate to low 5-HT1A receptor affinity | nih.gov |

| Replacement of piperazine with morpholine | Noticeable decrease in activity | tandfonline.comnih.gov |

| Replacement of piperazine with pyrrolidine | Noticeable decrease in activity | tandfonline.comnih.gov |

Substituent Effects on the Methoxypyridine Moiety

The methoxypyridine moiety is another key component of the scaffold where modifications can fine-tune the biological activity. The position and nature of substituents on this aromatic ring can influence electronic properties, lipophilicity, and steric interactions with the target receptor.

While direct SAR studies on the methoxypyridine portion of 1-(2-Methoxypyridin-3-yl)piperazine are not extensively detailed in the provided results, general principles of medicinal chemistry suggest that altering the methoxy (B1213986) group or introducing other substituents on the pyridine (B92270) ring would significantly impact receptor affinity and selectivity. For example, moving the methoxy group to a different position on the pyridine ring or replacing it with other electron-donating or electron-withdrawing groups would alter the electronic distribution of the ring and its hydrogen bonding capacity.

In related arylpiperazine series, modifications to the aromatic ring system have been shown to be critical for activity. For instance, in a series of arylpiperazine derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine, the hydrophobic character of the aromatic region was found to be vital for agonist activity at the 5-HT1A receptor. nih.gov

In studies of related compounds, the linker region has been a subject of extensive investigation. For example, research on 4-Azaindole-2-piperidine derivatives, which also feature a heterocyclic ring linked to a piperidine (B6355638), showed that the nature of the "middle ring" or linker offered significant variation in potency based on the planarity and shape of the molecule. dndi.org Introducing unsaturation into the piperidine ring, effectively altering the linker's geometry, led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org Conversely, replacing the piperidine with an acyclic linker resulted in a loss of activity, emphasizing the importance of the cyclic constraint provided by the piperazine or piperidine ring. dndi.org

Similarly, in the design of 1,3,5-triazine (B166579) derivatives, varied linkers joining the triazine ring to aromatic ethers were introduced to modulate receptor affinity. researchgate.net These examples underscore the principle that the linker is not merely a spacer but an active contributor to the pharmacophore.

Quantitative Structure-Activity Relationship (QSAR) Modeling for 1-(2-Methoxypyridin-3-yl)piperazine Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of 1-(2-Methoxypyridin-3-yl)piperazine, QSAR studies can provide valuable insights into the key molecular descriptors that govern their activity.

QSAR models are developed by calculating various molecular descriptors for a set of compounds with known activities and then using statistical methods, such as multiple linear regression (MLR), to create a predictive model. mdpi.com These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

For a series of piperazine derivatives, QSAR modeling revealed that descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index (ω), molar refractivity (MR), aqueous solubility (Log S), and topological polar surface area (TPSA) were significantly correlated with their inhibitory activity. mdpi.com Another QSAR study on piperidinopyridine and piperidinopyrimidine analogs highlighted the importance of electronic, steric, and hydrophobic properties in their inhibitory activity against oxidosqualene cyclase. researchgate.net

A 3D-QSAR model for arylpiperazine derivatives acting as 5-HT1A receptor agonists suggested that the hydrophobic part of the aromatic region and the presence of electron-withdrawing groups are crucial for their agonist activity. nih.gov

Table 2: Key Descriptors in QSAR Models of Piperazine Analogs

| Descriptor | Description | Influence on Activity | Reference |

|---|---|---|---|

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Relates to the ability of a molecule to accept electrons. | Significantly correlated | mdpi.com |

| ω (Electrophilicity Index) | A measure of the electrophilic character of a molecule. | Significantly correlated | mdpi.com |

| MR (Molar Refractivity) | Relates to the volume occupied by a molecule and its polarizability. | Significantly correlated | mdpi.com |

| Log S (Aqueous Solubility) | A measure of a compound's solubility in water. | Significantly correlated | mdpi.com |

| TPSA (Topological Polar Surface Area) | The sum of surfaces of polar atoms in a molecule. | Significantly correlated | mdpi.com |

| Hydrophobicity of Aromatic Region | The nonpolar character of the aromatic part of the molecule. | Vital for agonist activity | nih.gov |

| Electron-withdrawing groups | Substituents that pull electron density from a ring. | Vital for agonist activity | nih.gov |

Influence of Electronic, Steric, and Lipophilic Properties on Biological Interactions

Electronic Properties: The distribution of electrons within the molecule, including the presence of electron-donating or electron-withdrawing groups, influences hydrogen bonding, pi-pi stacking, and other electrostatic interactions with the receptor. For instance, the nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, a feature that can be crucial for binding affinity. nih.gov

Steric Properties: The size and shape of the molecule, or its steric properties, dictate how well it fits into the binding pocket of a receptor. Bulky substituents can either enhance binding by filling a hydrophobic pocket or hinder it by causing steric clashes. The conformation of the piperazine ring and the relative orientation of the methoxypyridine and other substituents are critical. researchgate.net

Lipophilic Properties: Lipophilicity, often expressed as logP, affects a molecule's ability to cross cell membranes and its distribution in the body. A balance is necessary; while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor solubility and non-specific binding. The piperazine moiety is often used to improve the pharmacokinetic properties of drug candidates by increasing their water solubility. nih.gov

Stereochemical Considerations and Enantiomeric Effects on Receptor Binding

Stereochemistry plays a pivotal role in the interaction of chiral drugs with their biological targets. For derivatives of 1-(2-Methoxypyridin-3-yl)piperazine that contain stereocenters, the different enantiomers can exhibit significantly different biological activities.

This is because biological macromolecules, such as receptors and enzymes, are themselves chiral and will interact differently with the enantiomers of a chiral ligand. One enantiomer may bind with high affinity and elicit the desired biological response, while the other may be less active, inactive, or even produce undesirable side effects.

For example, in the study of 1,3,5-triazine derivatives, the introduction of a stereocenter in the linker region led to compounds with high affinity and selectivity for the 5-HT6 receptor. researchgate.net Although specific data on the enantiomeric effects of 1-(2-Methoxypyridin-3-yl)piperazine itself is limited in the provided search results, the general principle of stereospecificity in drug-receptor interactions is a fundamental concept in medicinal chemistry. Therefore, for any chiral derivative of this scaffold, the separation and individual testing of the enantiomers would be a critical step in the drug development process.

Molecular Mechanisms and Biological Target Interactions Preclinical Research Focus

In Vitro Receptor Binding Affinity and Selectivity Profiling

The interaction of 1-(2-Methoxypyridin-3-yl)piperazine and its derivatives with various neurotransmitter receptors is a significant area of research, revealing potential therapeutic applications in neuroscience.

Serotonin (B10506) Receptor Ligand Interactions (e.g., 5-HT1A, 5-HT2A)

The arylpiperazine moiety is a well-established pharmacophore for high-affinity serotonin receptor ligands. Research into derivatives of 1-(2-methoxyphenyl)piperazine (B120316), a structurally similar compound, has demonstrated potent interactions with serotonin receptors. For instance, certain derivatives exhibit strong binding affinity (Kᵢ) for the 5-HT1A receptor, with values ranging from 0.12 to 0.63 nM. nih.gov The development of highly selective 5-HT1A receptor inhibitors is often linked to the inclusion of a 4-alkyl-1-arylpiperazine scaffold. semanticscholar.org

| Compound/Analog | Receptor | Kᵢ (nM) |

| (2-methoxyphenyl)piperazine derivatives | 5-HT1A | 0.12 - 0.63 |

| N-{ω-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl}pyrid-2(1H)-one (analog 1) | 5-HT1A | 17 |

| N-{ω-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl}pyrid-2(1H)-one (analog 2) | 5-HT1A | 38 |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 |

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 5-HT1A | 0.6 |

Dopamine (B1211576) Receptor Interactions

The interaction of arylpiperazine derivatives with dopamine receptors, particularly the D2 and D3 subtypes, is of significant interest for the development of antipsychotic and other CNS-active drugs. N-phenylpiperazine analogs have been shown to bind selectively to the D3 versus the D2 dopamine receptor subtype. mdpi.com For example, certain 4-(thiophen-3-yl)benzamide (B12553508) N-phenylpiperazine analogs exhibit D3 receptor binding affinities in the range of 1.4–43 nM. mdpi.com

Research on N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides has led to the development of ligands with high affinity and selectivity for the D3 receptor over the D2 receptor. nih.gov One notable compound from this series displayed a Kᵢ of 0.5 nM for the human D3 receptor and a 153-fold selectivity over the D2L receptor. nih.gov While specific Kᵢ values for 1-(2-Methoxypyridin-3-yl)piperazine at dopamine receptors are not explicitly detailed in the available literature, the data from its analogs suggest a strong potential for interaction with these targets.

| Compound/Analog | Receptor | Kᵢ (nM) | Selectivity (D3 vs. D2) |

| 4-(thiophen-3-yl)benzamide N-phenylpiperazine analogs | D3 | 1.4 - 43 | 67 - 1831-fold |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD3 | 0.5 | 153-fold |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD2L | 76.4 |

Other Neurotransmitter Receptor Systems

The selectivity profile of arylpiperazine derivatives extends beyond serotonergic and dopaminergic systems. For instance, several high-affinity 5-HT1A receptor ligands derived from (2-methoxyphenyl)piperazine are reported to be devoid of antagonist activity at alpha 1-adrenergic receptors. nih.gov This selectivity is a desirable characteristic, as interaction with adrenergic receptors can lead to unwanted side effects. Some analogs of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, however, do show nearly equal affinity for 5-HT1A and alpha 1-adrenergic receptors, with a Kᵢ of 0.8 nM at the latter. nih.gov

Furthermore, research into piperazine (B1678402) and piperidine (B6355638) derivatives has revealed interactions with histamine (B1213489) receptors. The histamine H1 receptor is a known target for first-generation antihistamines, many of which have a piperazine core. nih.gov Studies on various piperazine derivatives have also shown significant binding affinity for the histamine H3 receptor, with some compounds exhibiting Kᵢ values in the low nanomolar range. nih.gov

Enzyme Inhibition Studies of 1-(2-Methoxypyridin-3-yl)piperazine and Analogs

In addition to receptor binding, derivatives of 1-(2-Methoxypyridin-3-yl)piperazine have been investigated for their ability to inhibit key intracellular enzymes, highlighting their potential in oncology and other therapeutic areas.

Phosphodiesterase (PDE) Inhibition (e.g., PDE5)

The 1-(2-Methoxypyridin-3-yl)piperazine scaffold has been utilized in the design of potent phosphodiesterase inhibitors. A notable example is the development of 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent and orally active inhibitor of phosphodiesterase 5 (PDE5). While a specific IC₅₀ value for the parent compound is not provided, the successful development of this derivative underscores the potential of the 1-(2-methoxypyridin-3-yl)piperazine core in targeting PDE enzymes.

Phosphoinositide 3-Kinase (PI3K) and mTOR Pathway Inhibition

The phosphatidylinositol-3 kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth and proliferation and is frequently dysregulated in cancer. nih.gov Sulfonamide derivatives incorporating the 2-methoxypyridine (B126380) moiety have emerged as potent dual inhibitors of PI3K and mTOR.

A study on sulfonamide methoxypyridine derivatives identified that compounds with a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure exhibited the strongest PI3K inhibitory activity. nih.gov Further optimization of this scaffold led to the discovery of N-(5-(3-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide, a highly potent dual PI3K/mTOR inhibitor. bldpharm.com This compound, also known as compound 31 in some studies, demonstrated significant inhibitory activity against various PI3K isoforms and mTOR.

| Compound/Analog | Target | IC₅₀ (nM) |

| N-(5-(3-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide | PI3Kα | 3.4 |

| N-(5-(3-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide | PI3Kβ | 34 |

| N-(5-(3-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide | PI3Kδ | 16 |

| N-(5-(3-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide | PI3Kγ | 1 |

| N-(5-(3-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-7-yl)-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide | mTOR | 4.7 |

| FD274 (a 7-azaindazole derivative) | PI3Kα | 0.65 |

| FD274 (a 7-azaindazole derivative) | PI3Kβ | 1.57 |

| FD274 (a 7-azaindazole derivative) | PI3Kγ | 0.65 |

| FD274 (a 7-azaindazole derivative) | PI3Kδ | 0.42 |

| FD274 (a 7-azaindazole derivative) | mTOR | 2.03 |

Another potent PI3K/mTOR dual inhibitor, FD274, which is a 7-azaindazole derivative, showed IC₅₀ values against PI3Kα, β, γ, δ, and mTOR of 0.65 nM, 1.57 nM, 0.65 nM, 0.42 nM, and 2.03 nM, respectively. nih.gov These findings highlight the significant potential of the methoxypyridine scaffold in the design of targeted cancer therapies.

Bacterial Phosphopantetheinyl Transferase (Sfp-PPTase) Inhibition

While direct inhibitory data for 1-(2-Methoxypyridin-3-yl)piperazine against bacterial phosphopantetheinyl transferase (Sfp-PPTase) is not extensively documented, research on structurally related compounds highlights the potential of the methoxypyridinyl-piperazine moiety in this context. A notable example is the compound ML267, chemically identified as 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide. This molecule, which shares a substituted piperazine ring attached to a methoxypyridine, has been identified as a potent inhibitor of the bacterial Sfp-PPTase.

Sfp-PPTase is a crucial enzyme in many bacteria, responsible for the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids and polyketides. Inhibition of this enzyme can disrupt these essential metabolic pathways, making it an attractive target for novel antibacterial agents. The discovery of ML267, with its sub-micromolar inhibitory activity against bacterial Sfp-PPTase and lack of activity against the human equivalent, underscores the therapeutic potential of this chemical class. mdpi.com Further studies on ML267 have demonstrated its ability to attenuate the production of Sfp-PPTase-dependent metabolites in Bacillus subtilis and exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Other Enzyme Target Modulations (e.g., PHGDH, RIOK2)

The versatility of the methoxypyridinyl-piperazine scaffold is further demonstrated by its exploration as an inhibitor of enzymes implicated in cancer, such as RIOK2.

RIOK2 Inhibition:

A potent and selective inhibitor of RIO-kinase 2 (RIOK2), named CQ211, incorporates a 6-methoxypyridin-3-yl group. nih.gov The full chemical name for CQ211 is 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H- nih.govnih.govnih.govtriazolo[4,5-c]quinolin-4-one. nih.gov This compound has demonstrated a high binding affinity for RIOK2, with a dissociation constant (Kd) of 6.1 nM, and exhibits significant selectivity in both enzymatic and cellular assays. nih.govnih.gov RIOK2 is an atypical kinase that plays a role in ribosome maturation and cell cycle progression, and its overexpression has been linked to several human cancers. nih.govnih.gov The development of CQ211 as a selective inhibitor provides a valuable tool for studying the biological functions of RIOK2 and exploring its potential as a therapeutic target in oncology. nih.gov

There is currently no publicly available information directly linking 1-(2-Methoxypyridin-3-yl)piperazine to the inhibition of phosphoglycerate dehydrogenase (PHGDH).

Cellular Mechanism of Action Studies (Non-Clinical)

The cellular effects of piperazine-containing compounds have been a subject of investigation, particularly in the context of cancer research.

Target Engagement in Cell Lines

Specific cellular target engagement assays for 1-(2-Methoxypyridin-3-yl)piperazine are not detailed in the available literature. However, for the related RIOK2 inhibitor, CQ211, cellular studies have confirmed its ability to engage its target and exert biological effects. nih.govnih.gov The development and use of cellular target engagement assays are crucial for confirming that a compound interacts with its intended target within a cellular environment, a key step in drug discovery.

Pathway Modulation in Cellular Systems

While direct studies on pathway modulation by 1-(2-Methoxypyridin-3-yl)piperazine are limited, piperine, a compound containing a piperidine ring (a related cyclic amine), has been shown to downregulate the cyclooxygenase-2 (COX-2) pathway in cervical cancer cells. This suggests that piperazine-containing compounds could potentially influence inflammatory and proliferative pathways. The RIOK2 inhibitor CQ211, with its methoxypyridin-3-yl moiety, has been shown to impact pathways related to ribosome biogenesis and cell cycle progression, consistent with the known functions of its target. nih.govnih.gov

Antiproliferative Effects in Cell-Based Assays

Derivatives of piperazine have demonstrated antiproliferative activity against various human cancer cell lines. For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their effects on the growth of K562 (chronic myelogenous leukemia), Colo-205 (colon adenocarcinoma), MDA-MB-231 (breast adenocarcinoma), and IMR-32 (neuroblastoma) cell lines. nih.gov Several compounds in this series exhibited moderate to good antiproliferative activity against most of the tested cell lines. nih.gov

The RIOK2 inhibitor, CQ211, has also shown potent antiproliferative activity across multiple cancer cell lines, further highlighting the potential of the methoxypyridinyl-piperazine scaffold in the development of anticancer agents. nih.gov

Table of Antiproliferative Activity of a Related Piperazine Derivative Series

| Cell Line | Compound 6d IC₅₀ (µM) | Compound 6e IC₅₀ (µM) | Compound 6i IC₅₀ (µM) |

| K562 | >100 | >100 | >100 |

| Colo-205 | 15.2 | 18.5 | 20.1 |

| MDA-MB 231 | 12.8 | 16.2 | 19.5 |

| IMR-32 | 25.4 | 28.1 | 30.2 |

Data adapted from Mallesha L, et al. Arch Pharm Res. 2012. The table shows the half-maximal inhibitory concentration (IC₅₀) of selected 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines. nih.gov

Computational Chemistry and in Silico Molecular Design

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For compounds like 1-(2-Methoxypyridin-3-yl)piperazine, docking simulations are essential for predicting their interaction with various receptors. Studies on related N-arylpiperazines show significant affinity for dopaminergic and serotonergic receptors. For instance, analogues such as 1-(2-methoxyphenyl)piperazine (B120316) have been docked into the dopamine (B1211576) D2 receptor to probe the binding site. nih.gov Similarly, docking studies on related 2-substituted piperazines have been performed on the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov These studies help in understanding how the compound might fit into the binding pocket of a protein, a crucial first step in drug design.

Docking studies reveal the specific interactions that stabilize the ligand-receptor complex. For the arylpiperazine class, key interactions typically involve:

Hydrogen Bonding: The nitrogen atoms of the piperazine (B1678402) ring are common hydrogen bond acceptors or donors. The methoxy (B1213986) group's oxygen on the pyridine (B92270) ring can also participate in hydrogen bonding.

Salt Bridges: The basic piperidine (B6355638) moiety can form salt bridges with acidic residues in the receptor's binding site, such as aspartic acid (Asp). For example, a related methoxyphenylpiperazine derivative was shown to form a stable salt bridge with Asp114 of the D2 dopamine receptor. nih.gov

Hydrophobic Interactions: The aromatic pyridine ring often engages in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

In a study on related piperazine compounds targeting the α7 nicotinic acetylcholine receptor, molecular modeling confirmed that the axial orientation of substituents places the basic and pyridyl nitrogens in a specific spatial arrangement that mimics the binding of other known agonists. nih.gov This suggests that the conformation of 1-(2-Methoxypyridin-3-yl)piperazine is critical for its binding mode.

Molecular docking programs use scoring functions to estimate the binding affinity between a ligand and its target, often expressed as a binding energy (kcal/mol) or as an inhibition constant (Ki). Research on a series of 1-substituted-4-[3-(1,2,3,4-tetrahydro-5- or 7-methoxynaphthalen-1-yl)propyl]piperazines demonstrated that the nature of the substituent on the piperazine nitrogen plays a critical role in determining the binding affinity for the 5-HT1A receptor. nih.gov While some derivatives displayed moderate to low affinity, others, like 1-(3-benzisothiazolyl) and 1-(1-naphthalenyl) substituted piperazines, showed high affinity with Ki values in the subnanomolar range. nih.gov A study on a 1-(2-methoxyphenyl)piperazine derivative reported a Ki value of 54 nM for the D2 dopamine receptor. nih.gov These findings indicate that 1-(2-Methoxypyridin-3-yl)piperazine is likely to have significant affinity for similar G-protein coupled receptors, contingent on the specific residues within the target's binding pocket.

Table 1: Binding Affinities of Related Arylpiperazine Compounds

| Compound/Analogue | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine | Dopamine D2 | 54 nM nih.gov |

| 1-(3-benzisothiazolyl) substituted piperazine analogue | 5-HT1A | Subnanomolar range nih.gov |

| 1-(1-naphthalenyl) substituted piperazine analogue | 5-HT1A | Subnanomolar range nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com MD simulations are used to assess the stability of the predicted binding mode and to analyze the conformational changes in both the ligand and the protein. mdpi.commdpi.com

For a ligand like 1-(2-Methoxypyridin-3-yl)piperazine, an MD simulation would typically run for several nanoseconds or even microseconds to observe its behavior in a simulated aqueous environment. mdpi.com Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average change in displacement of a selection of atoms over time. A stable RMSD for the ligand within the binding site suggests a stable binding mode. academie-sciences.fracademie-sciences.fr

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, highlighting which parts of the protein are flexible and which are rigid upon ligand binding. academie-sciences.fracademie-sciences.fr

Hydrogen Bond Analysis: MD simulations can track the persistence of hydrogen bonds throughout the simulation, confirming the key interactions predicted by docking. mdpi.com

In a study of a related dopaminergic ligand, MD simulation was performed to establish its mode of interaction with the D2 receptor, confirming the stability of a proposed docking orientation. nih.gov Such simulations are crucial for validating docking results and providing a more accurate picture of the ligand-receptor complex's dynamics. mdpi.com

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. epstem.net These calculations provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are fundamental to understanding the chemical behavior of 1-(2-Methoxypyridin-3-yl)piperazine.

DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. epstem.net These maps identify electron-rich regions (nucleophilic sites), which are prone to electrophilic attack, and electron-poor regions (electrophilic sites), which are susceptible to nucleophilic attack. For 1-(2-Methoxypyridin-3-yl)piperazine, the nitrogen atoms and the methoxy oxygen would be expected to be electron-rich regions, playing a key role in intermolecular interactions.

DFT methods can accurately predict various spectroscopic properties of a molecule. epstem.net By calculating the magnetic shielding tensors, one can predict the 1H and 13C NMR chemical shifts. academie-sciences.frepstem.net Similarly, by calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. epstem.net These predicted spectra can be compared with experimental data to confirm the molecule's structure and conformation. This correlation between theoretical and experimental values is a powerful tool for structural elucidation. epstem.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1-(2-Methoxypyridin-3-yl)piperazine |

| 1-(2-methoxyphenyl)piperazine |

| 1-(3-benzisothiazolyl)piperazine |

| 1-(1-naphthalenyl)piperazine |

| 1-cyclohexylpiperazine |

| 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine |

| Aspartic acid |

| Phenylalanine |

| Tyrosine |

Ligand-Based and Structure-Based Drug Design Approaches

Ligand-based and structure-based drug design are two fundamental pillars of computational chemistry that are instrumental in the hit-to-lead and lead optimization phases of drug discovery. Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown and rely on the knowledge of other molecules that bind to the target. In contrast, structure-based approaches require a high-resolution structure of the target protein, typically determined through X-ray crystallography or cryo-electron microscopy, to model the interactions between the ligand and its binding site.

Pharmacophore modeling is a powerful ligand-based technique that involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model for a series of compounds including 1-(2-Methoxypyridin-3-yl)piperazine would typically define the spatial relationships between key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For 1-(2-Methoxypyridin-3-yl)piperazine, the key pharmacophoric features would likely include:

An aromatic ring feature corresponding to the pyridine ring.

A hydrogen bond acceptor feature from the nitrogen atom in the pyridine ring and the oxygen of the methoxy group.

A basic, positively ionizable feature associated with the distal nitrogen atom of the piperazine ring. nih.gov

These features are crucial for molecular recognition at the target receptor. For instance, in the context of G-protein coupled receptors (GPCRs), the protonatable nitrogen of the piperazine moiety is often observed to form a critical salt bridge with a conserved aspartate residue in the transmembrane domain. mdpi.commdpi.com

A hypothetical pharmacophore model derived from a set of active compounds containing the 1-(2-Methoxypyridin-3-yl)piperazine scaffold is presented below. Such models are instrumental in virtual screening campaigns to identify novel chemotypes with the desired biological activity. nih.govnih.gov

| Pharmacophoric Feature | Description | Potential Contribution from 1-(2-Methoxypyridin-3-yl)piperazine |

| Aromatic Ring (AR) | Aromatic center | Pyridine ring |

| Hydrogen Bond Acceptor (HBA) | Site that can accept a hydrogen bond | Pyridine nitrogen, Methoxy oxygen |

| Positive Ionizable (PI) | A group that is protonated at physiological pH | Distal piperazine nitrogen |

| Hydrophobic (HY) | A region with non-polar characteristics | Ethyl bridge of piperazine, Methyl group of methoxy |

De novo design is a computational strategy for generating novel molecular structures from scratch, either by assembling molecular fragments or by growing a molecule within the constraints of a receptor's binding site. The piperazine scaffold, a key component of 1-(2-Methoxypyridin-3-yl)piperazine, is considered a "privileged scaffold" in medicinal chemistry and is frequently employed in de novo design. acs.orgnih.gov This is due to its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. nih.gov

De novo design strategies can be broadly categorized as follows:

Fragment-based growing: Starting with a core fragment, new chemical moieties are added iteratively to explore unoccupied pockets of the binding site.

Linker-based design: Two or more fragments that are known to bind to different sub-pockets of the receptor are connected using a suitable linker. The piperazine ring is an excellent choice for such a linker.

Sequential-build approaches: A molecule is constructed atom-by-atom or fragment-by-fragment within the active site, with each addition being scored and optimized.

In the context of 1-(2-Methoxypyridin-3-yl)piperazine, a de novo design approach could involve using the 2-methoxypyridine (B126380) moiety as an anchor fragment in the binding site and exploring different substitutions on the piperazine ring to enhance potency and selectivity. nih.gov

Development of Advanced Probes and Chemical Tools

Design and Synthesis of Radiolabeled Analogs for Imaging Research (e.g., Positron Emission Tomography)

The arylpiperazine motif, a core component of 1-(2-Methoxypyridin-3-yl)piperazine, is a privileged structure in the design of radioligands for positron emission tomography (PET) imaging of neuroreceptors. mdpi.com While direct radiolabeling of 1-(2-Methoxypyridin-3-yl)piperazine is not extensively documented in publicly available research, the principles for its derivatization can be inferred from structurally similar and well-studied compounds, such as the potent 5-HT1A receptor antagonist WAY-100635.

The synthesis of PET radioligands typically involves the incorporation of a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C, t½ ≈ 20.4 min) or Fluorine-18 (¹⁸F, t½ ≈ 109.8 min), into the molecular structure. For arylpiperazine derivatives, this is often achieved through N-alkylation or O-methylation reactions using radiolabeled precursors like [¹¹C]methyl iodide or [¹⁸F]fluoroethyl tosylate.

For instance, analogs of WAY-100635 have been successfully radiolabeled with ¹¹C and ¹⁸F for imaging 5-HT1A receptors. nih.gov These studies have demonstrated that modifications to the arylpiperazine core can be made to introduce the radioisotope without significantly compromising the ligand's affinity and selectivity for its target. The choice of the radiolabel and the position of its incorporation are critical for maintaining the desired pharmacological properties and ensuring metabolic stability in vivo.

The design of novel PET tracers based on the 1-(2-Methoxypyridin-3-yl)piperazine scaffold would likely follow similar strategies. The methoxy (B1213986) group on the pyridine (B92270) ring presents a potential site for O-demethylation followed by O-[¹¹C]methylation. Alternatively, the piperazine (B1678402) nitrogen offers a reactive handle for the introduction of an ¹⁸F-labeled alkyl chain. The resulting radioligands could then be evaluated for their potential to image a variety of neuroreceptors, depending on the other structural modifications made to the molecule.

Table 1: Examples of Radiolabeled Arylpiperazine Analogs for PET Imaging

| Radioligand | Target Receptor | Radioisotope | Precursor |

| [¹¹C]WAY-100635 | 5-HT1A | ¹¹C | Desmethyl-WAY-100635 |

| [¹⁸F]FCWAY | 5-HT1A | ¹⁸F | Tosyl-FCWAY |

| [¹¹C]M-PEPy | mGluR5 | ¹¹C | Desmethyl-M-PEPy |

| [¹¹C]DASB | Serotonin (B10506) Transporter | ¹¹C | Desmethyl-DASB |

This table presents examples of established arylpiperazine-based PET radioligands, illustrating common strategies for radiolabeling this class of compounds.

Development of Fluorescent Probes for Biological Assays

The development of fluorescent probes is crucial for visualizing and quantifying biological processes at the cellular and subcellular levels. nih.gov The arylpiperazine scaffold can be chemically conjugated to a fluorophore to create probes that can report on the presence and distribution of specific protein targets. While no fluorescent probes derived directly from 1-(2-Methoxypyridin-3-yl)piperazine have been specifically reported, the general principles for their design are well-established.

The synthesis of such probes typically involves linking the arylpiperazine moiety, which provides the binding affinity and selectivity for the target protein, to a fluorescent dye. The choice of fluorophore is critical and depends on the specific application, considering factors such as excitation and emission wavelengths, quantum yield, and photostability. Common fluorophores used in the development of biological probes include fluorescein, rhodamine, BODIPY, and cyanine (B1664457) dyes.

For example, a series of "long-chain" 1-(2-methoxyphenyl)piperazine (B120316) derivatives have been synthesized containing an environment-sensitive fluorescent moiety, such as 4-amino-1,8-naphthalimide. ebi.ac.uk These compounds displayed high affinity for the 5-HT1A receptor and exhibited fluorescence properties that were sensitive to the polarity of their environment, making them useful for studying receptor-ligand interactions. ebi.ac.uk

A key consideration in the design of fluorescent probes is the linker connecting the pharmacophore (the arylpiperazine) to the fluorophore. The linker must be of an appropriate length and flexibility to allow both moieties to function independently without steric hindrance. The development of fluorescent probes based on 1-(2-Methoxypyridin-3-yl)piperazine would likely involve similar synthetic strategies, offering the potential to create tools for studying a range of G protein-coupled receptors (GPCRs) in various biological assays, such as fluorescence microscopy and flow cytometry.

Table 2: Common Fluorophores for Biological Probe Development

| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |

| Fluorescein | ~494 | ~518 | High quantum yield, pH sensitive |

| Rhodamine | ~550 | ~570 | High photostability, less pH sensitive |

| BODIPY | ~503 | ~512 | Sharp emission peaks, less solvent sensitive |

| Cyanine (Cy3/Cy5) | ~550 / ~650 | ~570 / ~670 | Bright, photostable, suitable for multiplexing |

This table provides an overview of common fluorophores that could be conjugated to 1-(2-Methoxypyridin-3-yl)piperazine to generate fluorescent probes.

Co-crystallography and Structural Biology Insights from Compound-Protein Complexes

Understanding the precise molecular interactions between a ligand and its protein target is fundamental for rational drug design and the development of more selective and potent chemical tools. acs.org Co-crystallography, the technique of crystallizing a ligand bound to its target protein, provides a high-resolution, three-dimensional snapshot of this interaction. While a co-crystal structure of 1-(2-Methoxypyridin-3-yl)piperazine with a specific protein target has not been reported, numerous studies on other arylpiperazine derivatives in complex with GPCRs, such as serotonin and dopamine (B1211576) receptors, offer valuable insights. nih.gov

These studies have revealed a conserved binding mode for the arylpiperazine scaffold within the transmembrane helices of these receptors. The protonated nitrogen of the piperazine ring typically forms a key salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3). bg.ac.rs The aryl ring, in the case of 1-(2-Methoxypyridin-3-yl)piperazine the 2-methoxypyridine (B126380) group, generally occupies a hydrophobic pocket formed by aromatic residues in other transmembrane helices. bg.ac.rs

For instance, the crystal structure of the dopamine D2 receptor in complex with the arylpiperazine-containing drug risperidone (B510) has provided detailed information about the specific amino acid residues that contribute to binding affinity and selectivity. mdpi.com Similarly, computational docking studies of arylpiperazine ligands into homology models of the 5-HT1A receptor have helped to rationalize the structure-activity relationships observed for this class of compounds. mdpi.com

These structural and computational studies provide a framework for predicting how 1-(2-Methoxypyridin-3-yl)piperazine and its derivatives might interact with their biological targets. This knowledge is invaluable for the design of new analogs with improved properties, such as enhanced affinity, greater selectivity, or specific functional activities (e.g., agonist versus antagonist). The insights gained from the structural biology of related compound-protein complexes can guide the optimization of 1-(2-Methoxypyridin-3-yl)piperazine as a lead structure for the development of novel research tools and potential therapeutic agents.

Table 3: Key Interacting Residues for Arylpiperazines in GPCRs

| Receptor | Transmembrane Helix | Key Interacting Residue | Type of Interaction |

| 5-HT1A Receptor | TM3 | Aspartate (e.g., Asp116) | Salt Bridge |

| 5-HT2A Receptor | TM3 | Aspartate (e.g., Asp155) | Salt Bridge |

| Dopamine D2 Receptor | TM3 | Aspartate (e.g., Asp114) | Salt Bridge |

| Various GPCRs | TM5, TM6 | Aromatic Residues (Phe, Trp, Tyr) | Hydrophobic/π-stacking |

This table summarizes key amino acid residues within G protein-coupled receptors that are commonly involved in binding arylpiperazine ligands, based on co-crystallography and molecular modeling studies.

Perspectives and Future Directions in Research on 1 2 Methoxypyridin 3 Yl Piperazine Chemotypes

Emerging Synthetic Methodologies for Novel Derivatives

The synthesis of N-arylpiperazines has traditionally relied on established methods such as Palladium-catalyzed Buchwald–Hartwig coupling, Copper-catalyzed Ullmann–Goldberg reactions, and aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic rings. mdpi.com While effective, the future of synthesizing novel 1-(2-methoxypyridin-3-yl)piperazine derivatives is moving towards more efficient, versatile, and sophisticated methodologies.

Emerging strategies focus on late-stage functionalization and novel cyclization techniques. Direct C-H functionalization of the piperazine (B1678402) ring, for instance, represents a significant leap forward. mdpi.com This approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of various substituents onto the piperazine core. Methodologies like the Silicon Amine Protocol (SLAP) are being developed under photocatalytic conditions, offering a less toxic alternative to traditional tin-based reagents. mdpi.com

Researchers are also exploring novel catalyst systems to construct more complex derivatives. One such example is the use of Gallium(III) nitrate (B79036) as a catalyst for the synthesis of nih.govresearchgate.netoxazine-piperazine derivatives, demonstrating how unconventional catalysts can drive the formation of unique heterocyclic systems fused to the piperazine moiety. doi.org Furthermore, convergent synthetic routes, where different fragments of the final molecule are prepared separately before being coupled, are being refined to allow for more modular and flexible construction of diverse analogs. nih.gov These advanced methods promise to expand the accessible chemical space for derivatives of 1-(2-methoxypyridin-3-yl)piperazine, enabling the creation of compounds with finely tuned properties.

Table 1: Emerging Synthetic Methodologies for Piperazine Derivatives

| Methodology | Description | Key Advantages |

| Direct C-H Functionalization | Introduction of functional groups directly onto the C-H bonds of the piperazine ring, often using specialized reagents (e.g., SnAP, SLAP) and catalysts. mdpi.com | High atom economy, avoids pre-functionalization, allows for late-stage diversification. mdpi.com |

| Photocatalytic SLAP Reagents | A radical-based process using silicon as a surrogate for tin, activated by light to functionalize the piperazine ring. mdpi.com | Milder reaction conditions, avoids toxic tin reagents. mdpi.com |

| Convergent Synthesis | Two or more key fragments of the target molecule are synthesized independently and then joined together in the final steps. nih.gov | High flexibility, modularity, efficient for creating libraries of analogs with varied substituents. nih.gov |

| Novel Catalyst Systems | Use of unconventional catalysts, such as Gallium(III) nitrate, to facilitate unique cyclization and condensation reactions. doi.org | Access to novel and complex heterocyclic scaffolds not achievable with traditional methods. doi.org |

| Asymmetric Lithiation | Utilizes chiral reagents to achieve stereoselective functionalization at the alpha-position of the piperazine ring. mdpi.com | Provides access to chiral piperazine derivatives with defined stereochemistry. mdpi.com |

Exploration of Undiscovered Biological Targets and Pathways

While derivatives of the 1-(2-methoxypyridin-3-yl)piperazine scaffold are known for their activity at certain receptors, a significant future direction involves screening these chemotypes against a broader range of biological targets to uncover new therapeutic potential. Current research on related piperazine and methoxypyridine compounds provides a roadmap for this exploration.

One of the most promising areas is in oncology. Based on a strategy of scaffold hopping, sulfonamide methoxypyridine derivatives have been synthesized and identified as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth and survival and is often dysregulated in cancer. nih.gov Similarly, other piperazine derivatives have been specifically investigated as inhibitors of mTOR complex 1 (mTORC1). mdpi.comresearchgate.net Beyond this pathway, arylpiperazine derivatives have shown anti-proliferative activity against prostate cancer cell lines, potentially through interaction with the androgen receptor. nih.gov

The therapeutic reach of these compounds may extend to immunology and inflammatory diseases. Novel piperazine derivatives have demonstrated the ability to inhibit the production of inflammatory mediators like nitrite (B80452) and tumor necrosis factor-alpha (TNF-α). nih.gov This suggests their potential application in treating chronic inflammatory conditions. Furthermore, given that pyridine-containing compounds are known to act as cysteine protease inhibitors, there is an opportunity to explore derivatives of 1-(2-methoxypyridin-3-yl)piperazine as potential antiviral agents, for instance, against viral proteases like those found in SARS-CoV-2. academie-sciences.fr

Table 2: Potential Biological Targets for 1-(2-Methoxypyridin-3-yl)piperazine Derivatives

| Potential Target/Pathway | Therapeutic Area | Rationale/Evidence |

| PI3K/mTOR Pathway | Oncology | Sulfonamide methoxypyridine derivatives act as dual inhibitors of PI3K and mTOR, blocking a key cancer survival pathway. nih.gov |

| mTORC1 | Oncology | In silico studies have designed piperazine derivatives as specific inhibitors of mTORC1 for cancer treatment. mdpi.comresearchgate.net |

| Androgen Receptor | Oncology (Prostate Cancer) | QSAR and docking studies show arylpiperazine derivatives have anti-proliferative effects on prostate cancer cells, with the androgen receptor as a likely target. nih.gov |

| Inflammatory Cytokines (TNF-α) | Inflammation | Novel piperazine derivatives have been shown to inhibit the generation of TNF-α and other inflammatory markers in vitro. nih.gov |

| Cysteine Proteases | Virology | Pyridine-based structures are known inhibitors of cysteine proteases, a class of enzymes crucial for the replication of many viruses. academie-sciences.fr |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of new 1-(2-methoxypyridin-3-yl)piperazine derivatives. nih.govresearchgate.net These computational tools can analyze vast datasets to identify complex relationships between a molecule's structure and its biological activity, a process known as Quantitative Structure-Activity Relationship (QSAR). nih.gov

A prime example of this integration is the in silico design of novel piperazine-based mTORC1 inhibitors. mdpi.comresearchgate.net In these studies, researchers first calculate a wide range of molecular descriptors for a set of known piperazine derivatives using methods like Density Functional Theory (DFT). researchgate.net These descriptors quantify various electronic and structural properties of the molecules. ML algorithms, such as Multiple Linear Regression (MLR), are then trained on this data to build predictive models that can estimate the biological activity of hypothetical, as-yet-unsynthesized compounds. mdpi.com

Table 3: Key Molecular Descriptors in AI/ML-Guided Design of Piperazine Derivatives

| Descriptor | Symbol | Significance in Compound Design |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the molecule's ability to accept electrons, which is crucial for interacting with biological targets. mdpi.comresearchgate.net |

| Electrophilicity Index | ω | Measures the capacity of a molecule to act as an electrophile, influencing its ability to form bonds with nucleophilic sites on a target protein. mdpi.comresearchgate.net |

| Molar Refractivity | MR | Accounts for the volume of the molecule and its polarizability, affecting how well it fits into the binding pocket of a target. mdpi.comresearchgate.net |

| Aqueous Solubility | Log S | Predicts the solubility of the compound in water, a critical factor for bioavailability and distribution in the body. mdpi.comresearchgate.net |

| Topological Polar Surface Area | PSA | Correlates with a molecule's ability to permeate cell membranes, a key aspect of its pharmacokinetic profile. mdpi.comresearchgate.net |

Development of Mechanistic Probes for Fundamental Biological Questions

Beyond their direct therapeutic potential, derivatives of 1-(2-methoxypyridin-3-yl)piperazine are poised to become valuable tools for basic scientific research in the form of mechanistic probes. A mechanistic probe is a highly selective and potent small molecule designed to interact with a specific biological target, allowing researchers to study that target's function within a complex biological system.

The development of potent and selective inhibitors for targets like PI3K and mTOR provides a clear path toward creating such probes. nih.gov For example, a highly specific PI3K/mTOR dual inhibitor derived from the methoxypyridine scaffold could be used to dissect the intricate roles of the PI3K/AKT/mTOR signaling pathway. nih.gov By treating cells with this probe and observing the downstream consequences—such as changes in cell proliferation, apoptosis, or metabolism—researchers can gain a deeper understanding of how this pathway functions in both healthy and diseased states. nih.gov

To enhance their utility, these probes can be further modified. A common strategy involves attaching a fluorescent dye or a radioactive isotope to the molecule. This labeling allows for the direct visualization of the target protein within a cell using advanced microscopy techniques, revealing its subcellular location, trafficking dynamics, and interactions with other proteins. Another approach is to attach a "handle" that can be used for affinity purification, enabling researchers to pull the target protein out of a cell lysate and identify its binding partners. The development of such sophisticated molecular tools from the 1-(2-methoxypyridin-3-yl)piperazine chemotype will empower scientists to answer fundamental questions in cell biology and disease pathogenesis.

Q & A

Q. What are the optimized synthetic routes for 1-(2-Methoxypyridin-3-yl)piperazine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-methoxy-3-aminopyridine and piperazine derivatives. Key steps include:

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours to facilitate coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4) improves purity (>95%). Adjusting solvent polarity minimizes co-elution of byproducts .

- Yield Optimization : Pre-activation of the pyridine ring via bromination or chlorination enhances reactivity with piperazine .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 1-(2-Methoxypyridin-3-yl)piperazine?

- Methodological Answer :

- 1H NMR : Identify characteristic proton environments:

- Piperazine ring protons as two triplets (δ 2.8–3.2 ppm, J = 4–5 Hz).

- Methoxy group as a singlet (δ 3.8 ppm) and pyridyl protons as distinct aromatic multiplets (δ 6.8–8.1 ppm) .

- IR : Confirm C-O (methoxy) stretch at ~1250 cm⁻¹ and N-H (piperazine) at ~3300 cm⁻¹ .

- MS : Molecular ion peak at m/z 207.27 (C10H15N3O) with fragmentation patterns matching piperazine ring cleavage .

Q. What purification methods are recommended for isolating 1-(2-Methoxypyridin-3-yl)piperazine?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation (>99%) .

- Recrystallization : Ethanol/water (7:3) yields crystalline product with minimal solvent residues .

Advanced Research Questions

Q. What strategies are effective in analyzing structure-activity relationships (SAR) of 1-(2-Methoxypyridin-3-yl)piperazine derivatives for CNS receptor targeting?

- Methodological Answer :

- Substituent Modulation : Replace the methoxy group with halogens or bulkier alkoxy groups to assess steric and electronic effects on receptor binding .

- QSAR Modeling : Use comparative molecular field analysis (CoMFA) to correlate substituent properties (e.g., logP, Hammett constants) with dopamine D2/D3 receptor affinity .

- In Vitro Assays : Radioligand binding assays (e.g., [³H]spiperone displacement) quantify selectivity for serotonin (5-HT1A) vs. dopamine receptors .

Q. How can computational methods predict interactions of 1-(2-Methoxypyridin-3-yl)piperazine with dopamine/serotonin receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model ligand-receptor complexes. Key parameters:

- Grid box centered on orthosteric binding sites (PDB: 6CM4 for D2, 6WGT for 5-HT1A).

- Flexible side-chain sampling for residues S193 (D2) and Y394 (5-HT1A) .

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of hydrogen bonds between methoxy-O and receptor backbone .

Q. How can researchers resolve contradictions in reported metabolic stability data for 1-(2-Methoxypyridin-3-yl)piperazine across in vitro models?

- Methodological Answer :

- Standardized Assays : Compare liver microsomes from multiple species (human, rat) under identical incubation conditions (pH 7.4, NADPH regeneration system) .

- LC-MS/MS Quantification : Monitor parent compound depletion and metabolite formation (e.g., O-demethylation) with isotopically labeled internal standards .

- CYP Inhibition : Co-incubate with selective CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

Q. What experimental approaches validate the role of the methoxy group in 1-(2-Methoxypyridin-3-yl)piperazine’s pharmacokinetics?

- Methodological Answer :

- Isosteric Replacement : Synthesize analogs with methoxy → trifluoromethoxy or hydrogen to compare solubility and membrane permeability (PAMPA assay) .

- Pharmacokinetic Profiling : Intravenous/oral administration in rodent models with blood sampling at 0.5, 1, 2, 4, 8 hours. Calculate AUC, Cmax, and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.